2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one
Overview
Description
This compound is a derivative of pyrimidinone, which is a type of heterocyclic compound. Pyrimidinones are key structural fragments of various bioactive compounds, including antiviral agents .
Synthesis Analysis
The synthesis of similar compounds often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrimidinone core, which can exhibit a wide range of biological activity .Chemical Reactions Analysis
The Dimroth rearrangement is a common reaction in the synthesis of condensed pyrimidines. This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For similar compounds, properties such as melting point, solubility, and reactivity with other chemicals can be determined through experimental methods .Scientific Research Applications
-
Synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives .
- Method of Application: When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
- Results: The cyclization involves the acetyl methyl group and the amide carbonyl moiety .
-
Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Structures composed of a pyridopyrimidine moiety have shown therapeutic interest or have already been approved for use as therapeutics .
- Method of Application: The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives .
- Results: The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(3,4-difluorophenyl)indeno[1,2-d]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3O/c18-11-6-5-8(7-12(11)19)14-13-15(22-17(20)21-14)9-3-1-2-4-10(9)16(13)23/h1-7H,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSQBLOOAGRYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC(=C3C2=O)C4=CC(=C(C=C4)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743301 | |
Record name | 2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one | |
CAS RN |
713514-76-2 | |
Record name | 2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.